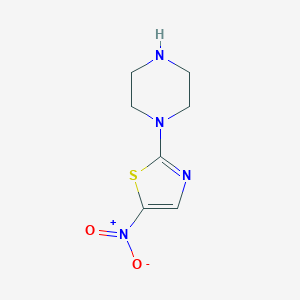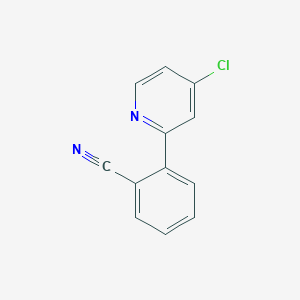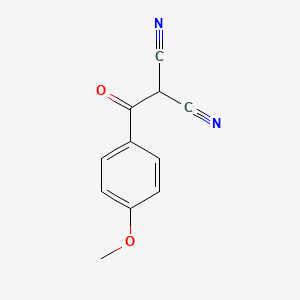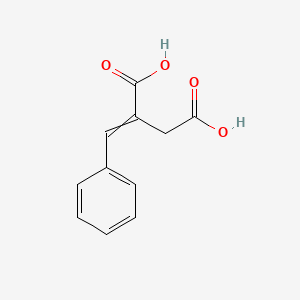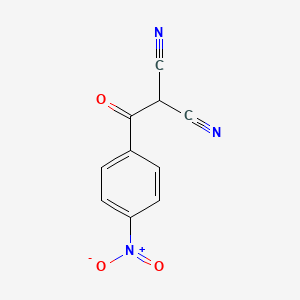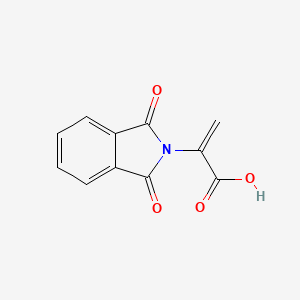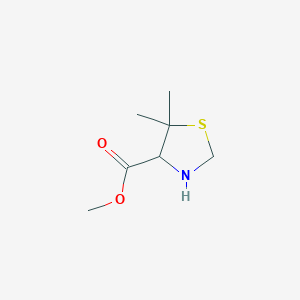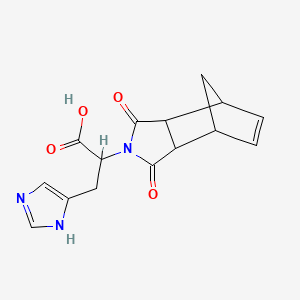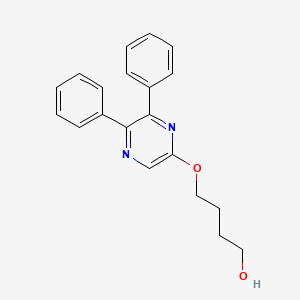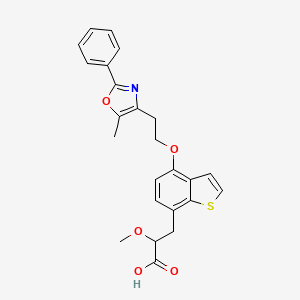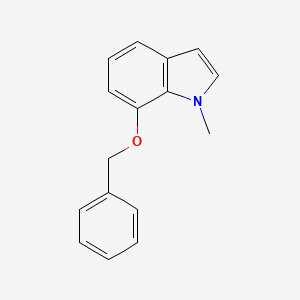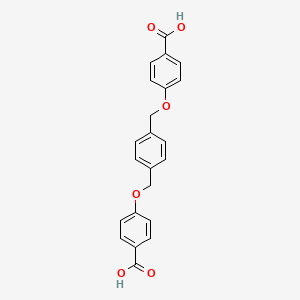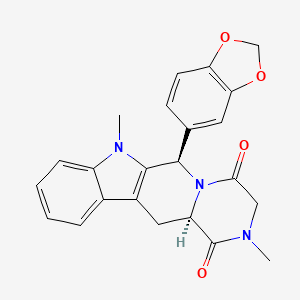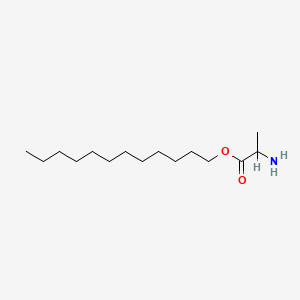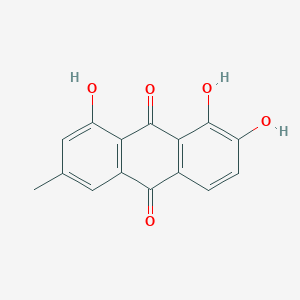
Nataloe-emodin
Overview
Description
Nataloe-emodin is a trihydroxyanthraquinone, specifically a 9,10-anthraquinone substituted by hydroxy groups at positions 1, 2, and 8, and by a methyl group at position 6 . It is isolated from the leaves of Picramnia sellowii and Picramnia latifolia plants . This compound is part of the larger family of anthraquinones, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nataloe-emodin typically involves the hydroxylation of anthraquinone derivatives. The process may include the use of catalysts and specific reaction conditions to ensure the correct placement of hydroxy groups at the desired positions on the anthraquinone core.
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from natural sources such as Picramnia sellowii and Picramnia latifolia. The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions: Nataloe-emodin undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of hydroquinones.
Substitution: Replacement of hydroxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the desired substituent, often involving acidic or basic catalysts.
Major Products: The major products formed from these reactions include different derivatives of this compound, such as hydroquinones and substituted anthraquinones.
Scientific Research Applications
Nataloe-emodin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.
Biology: Studied for its effects on cell viability and migration, particularly in wound healing.
Medicine: Investigated for its potential anti-tumor, anti-inflammatory, and anti-viral properties.
Industry: Utilized in the production of natural colorants and as a component in traditional herbal medicines.
Mechanism of Action
Nataloe-emodin exerts its effects through various molecular targets and pathways:
Cell Cycle Regulation: Interferes with proteins such as inner centromere protein and Aurora B kinase.
MAP Kinase Pathway: Regulates cell migration and viability through the MAP kinase family, including JNK, P38, and ERK.
Anti-inflammatory and Anti-tumor Effects: Inhibits proliferation and induces apoptosis in certain cancer cells.
Comparison with Similar Compounds
Nataloe-emodin is part of the emodin family of anthraquinones, which includes compounds like emodin and aloe-emodin . These compounds share similar structures but differ in their specific substitutions and biological activities. For example:
Emodin: Known for its anti-inflammatory and anti-cancer properties.
Aloe-emodin: Exhibits potent wound healing and anti-tumor activities
This compound stands out due to its unique substitution pattern and specific biological effects, making it a valuable compound for further research and application.
Properties
IUPAC Name |
1,2,8-trihydroxy-6-methylanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c1-6-4-8-11(10(17)5-6)15(20)12-7(13(8)18)2-3-9(16)14(12)19/h2-5,16-17,19H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOSKKPZIOUGFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC(=C3O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


